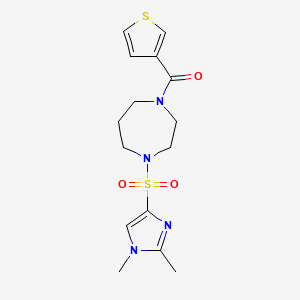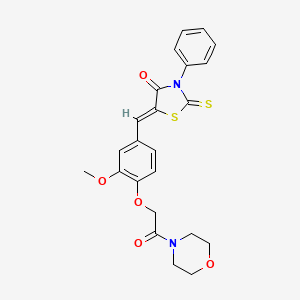
(Z)-5-(3-methoxy-4-(2-morpholino-2-oxoethoxy)benzylidene)-3-phenyl-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups, including a methoxy group, a morpholino group, a benzylidene group, a phenyl group, and a thioxothiazolidinone group. These groups could contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data on this compound, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. For example, the benzylidene group might undergo reactions typical of alkenes, while the thioxothiazolidinone group might participate in reactions involving the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, are determined by its molecular structure. Unfortunately, without specific data on this compound, I can’t provide a detailed analysis of its properties .Wissenschaftliche Forschungsanwendungen
Pharmacological Activities and Therapeutic Potentials
The compound and its related structures, particularly those based on the thiazolidinedione and benzothiazole scaffolds, have been extensively studied for their diverse pharmacological activities. These activities include potential therapeutic applications in treating or managing various ailments due to their ability to act as inhibitors or modulators of biological targets.
PTP 1B Inhibitors : Thiazolidinedione (TZD) scaffolds, including derivatives like our compound, have been explored for their potent activity as Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitors. These inhibitors play a crucial role in managing insulin resistance associated with Type 2 Diabetes Mellitus (T2DM), showcasing the compound's relevance in diabetes research. For instance, certain TZD scaffold derivatives have exhibited potent inhibitory activity, indicating their potential in designing novel inhibitors for PTP 1B (Verma, S., Yadav, Y. S., & Thareja, S., 2019).
Benzothiazole Derivatives : Benzothiazole derivatives have shown a wide array of pharmacological activities, including antiviral, antimicrobial, antidiabetic, anti-tumor, and anti-inflammatory properties. The unique structure of benzothiazoles, which can be modified to enhance activity, demonstrates the scaffold's importance in medicinal chemistry (Bhat, M., & Belagali, S. L., 2020).
Synthetic Methodologies and Structural Modifications
Synthetic Routes : The compound and its analogs can be synthesized through various methodologies, offering opportunities for structural modifications to optimize biological activities. For example, the synthesis of 1,3-thiazolidin-4-ones and their functionalized analogs has been developed over time, employing green chemistry approaches for the synthesis of these nuclei, which have significant pharmacological importance (Santos, J. d. S., Jones Junior, J., & Silva, F. M. D., 2018).
Antioxidant Capacity : The compound's scaffold has been involved in studies focusing on antioxidant capacity, highlighting its potential in developing antioxidants. The ABTS/PP decolorization assay, for instance, has been utilized to measure the antioxidant capacity of various compounds, including those related to our compound's structure (Ilyasov, I., Beloborodov, V., Selivanova, I., & Terekhov, R., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5Z)-5-[[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S2/c1-28-19-13-16(7-8-18(19)30-15-21(26)24-9-11-29-12-10-24)14-20-22(27)25(23(31)32-20)17-5-3-2-4-6-17/h2-8,13-14H,9-12,15H2,1H3/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUMDEBGMVKGQT-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

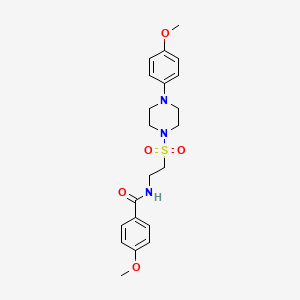
![9-(4-ethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2580623.png)
![3-(3-chloro-4-fluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide](/img/structure/B2580626.png)
![Methyl 2,2-dioxo-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate](/img/structure/B2580629.png)
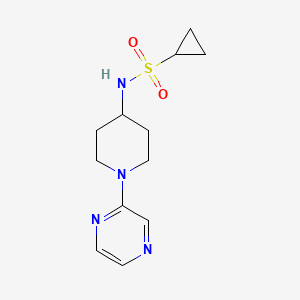


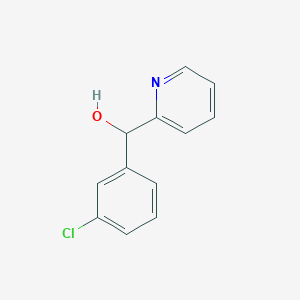
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2580639.png)
![1-(4-Chlorobenzyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2580641.png)

